molecular formula C9H10BrN B13444126 2-Bromo-3-cyclopropylaniline

2-Bromo-3-cyclopropylaniline

Cat. No.: B13444126
M. Wt: 212.09 g/mol
InChI Key: CKWWONPVHUEUSO-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclopropylaniline is an aromatic amine derivative with a bromine atom at the ortho position (C2) and a cyclopropyl group at the meta position (C3) on the aniline ring. Its molecular formula is C₉H₁₀BrN, yielding a molecular weight of 212.09 g/mol (calculated from atomic masses: C=12, H=1, Br=80, N=14). The cyclopropyl group introduces steric bulk and unique electronic effects due to its strained ring structure, which can influence reactivity and physical properties. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, analogous to other brominated anilines documented in industrial catalogs .

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

2-bromo-3-cyclopropylaniline

InChI

InChI=1S/C9H10BrN/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5,11H2

InChI Key

CKWWONPVHUEUSO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC=C2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyclopropylaniline can be achieved through several methods. One common approach involves the bromination of 3-cyclopropylaniline. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyclopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclopropyl-substituted anilines.

Scientific Research Applications

2-Bromo-3-cyclopropylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyclopropylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism significantly affects electronic distribution. For example, bromine at C2 (ortho to NH₂) in the target compound may enhance electrophilic substitution reactivity compared to C3-substituted isomers .

Substituent Type Variations

Bromo vs. Chloro Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Reactivity Notes
This compound C₉H₁₀BrN 212.09 Br (C2) Bromine’s larger size and polarizability enhance leaving-group ability in nucleophilic substitutions compared to chlorine
2-Chloro-3-cyclopropylaniline* C₉H₁₀ClN 167.64 Cl (C2) Hypothetical analog; chlorine’s higher electronegativity may deactivate the ring more strongly than bromine

Key Observations :

  • Bromine’s lower electronegativity (2.96 vs.

Complex Substituent Systems

The compound 2-(bromomethyl)-3-chloro-N,N-bis(cyclopropylmethyl)aniline (–2) highlights the impact of multiple substituents:

Property This compound 2-(Bromomethyl)-3-chloro-N,N-bis(cyclopropylmethyl)aniline
Molecular Formula C₉H₁₀BrN C₁₅H₁₉BrClN
Molecular Weight 212.09 340.68
Key Features Single NH₂ group N,N-bis(cyclopropylmethyl) substitution; bromomethyl and chloro groups
Applications Intermediate in synthesis Likely specialty chemical with tailored steric/electronic properties

Key Observations :

  • N,N-bis(cyclopropylmethyl) substitution in the compound drastically increases molecular weight and steric complexity, reducing nucleophilicity of the amine compared to the primary aniline group in the target compound .

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-3-cyclopropylaniline, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via bromination of 3-cyclopropylaniline. Direct electrophilic substitution using bromine (Br₂) in acetic acid or HBr/H₂O₂ under controlled temperatures (0–25°C) achieves moderate yields (~50–65%) . Side reactions, such as over-bromination or cyclopropane ring opening, can occur at higher temperatures. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product. Reaction optimization should prioritize low-temperature conditions and stoichiometric control of brominating agents .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H NMR (CDCl₃) shows distinct aromatic protons (δ 6.8–7.2 ppm) and cyclopropane CH₂ signals (δ 1.2–1.5 ppm). ¹³C NMR confirms bromine substitution (C-Br at ~115 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak [M+H]⁺ at m/z 226 (C₉H₁₀BrN) .
  • X-ray Crystallography : Resolves ambiguities in regioselectivity and confirms the bromine position on the aniline ring .

Advanced: How can competing regioselectivity during bromination be mitigated in derivatives of 3-cyclopropylaniline?

Answer:
Regioselectivity challenges arise due to electron-donating cyclopropane groups directing bromination to ortho/para positions. To favor 3-bromo substitution:

  • Use steric directing groups (e.g., bulky substituents on the aniline ring).
  • Employ Lewis acids (e.g., FeCl₃) to polarize Br₂ and stabilize transition states .
  • Monitor reaction progress with TLC (Rf ~0.4 in hexane/EtOAc 4:1) to terminate before side-product formation .

Advanced: How do researchers resolve contradictions in reported bioactivity data for brominated aniline derivatives?

Answer:
Discrepancies in bioactivity (e.g., tumor suppression vs. cytotoxicity) often stem from:

  • Model Systems : In vitro assays (e.g., MTT on cancer cell lines) may not replicate in vivo pharmacokinetics .
  • Purity : Impurities >5% (e.g., residual brominating agents) can skew results. Validate purity via HPLC (>98%) before biological testing .
  • Structural Confirmation : Misassignment of bromine position (e.g., 2-bromo vs. 3-bromo isomers) invalidates comparisons. Always verify structures with 2D NMR (COSY, HSQC) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the cyclopropane ring or bromine displacement.
  • Avoid moisture (use desiccants) to minimize hydrolysis .
  • Stability tests (HPLC) after 6 months show <2% degradation under these conditions .

Advanced: What cross-coupling reactions are feasible with this compound for constructing complex heterocycles?

Answer:
The bromine atom enables:

  • Suzuki-Miyaura Coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryls .
  • Buchwald-Hartwig Amination : To introduce secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos catalysts .
  • Cyclopropane Ring Modifications : Photocatalytic C-H functionalization (e.g., with Ru(bpy)₃²⁺) to append additional groups without ring opening .

Advanced: How can computational methods guide mechanistic studies of brominated aniline derivatives?

Answer:

  • DFT Calculations : Predict bromination regioselectivity by analyzing electron density maps (e.g., Fukui indices) .
  • MD Simulations : Model interactions with biological targets (e.g., enzyme active sites) to rationalize bioactivity .
  • Solvent Effects : COSMO-RS models optimize reaction solvents for improved yield and selectivity .

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